molecular formula C15H10F3N3OS B4499393 N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B4499393
M. Wt: 337.3 g/mol
InChI Key: BBUJZTAOPYQVPB-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a high-purity chemical reagent designed for research applications. This benzothiazole-based compound is part of a structurally related class of molecules that have demonstrated significant potential in medicinal chemistry and pharmacological research. Benzothiazole derivatives bearing a trifluoromethyl group and a carboxamide linkage, similar to this compound, have been investigated as potent dual inhibitors of key enzymatic targets, including soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Concurrent inhibition of sEH and FAAH represents a modern polypharmacology approach for developing therapeutics for pain and inflammation, potentially offering efficacy without the side effects associated with traditional analgesics like opioids . Furthermore, structurally analogous benzothiazole carboxamides have been identified as valuable tools in infectious disease research, specifically as inhibitors of bacterial virulence factors, such as the K1 polysaccharide capsule in uropathogenic E. coli (UPEC) . The presence of the trifluoromethyl group is a common feature in agrochemicals and pharmaceuticals, often enhancing metabolic stability and binding affinity . This reagent is characterized by its precise chemical structure and is provided with comprehensive analytical data to ensure authenticity and quality. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for developing novel bioactive molecules. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3OS/c16-15(17,18)14-21-11-4-3-10(6-12(11)23-14)13(22)20-8-9-2-1-5-19-7-9/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUJZTAOPYQVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using a pyridinylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which offer better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle Variations
  • Pyrazolo[3,4-d]pyrimidine Analogs (): Compounds such as 1-(Pyridin-3-ylmethyl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine replace the benzothiazole core with a pyrazolo-pyrimidine system. The trifluoromethoxy group in these analogs introduces greater polarity compared to the trifluoromethyl group in the target compound, which may reduce lipophilicity and alter membrane permeability .
Substitution Patterns on Benzothiazole Derivatives
  • Dimethylaminoethyl-Substituted Benzothiazole (): N-[2-(Dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide hydrochloride features dual benzothiazole rings and a dimethylaminoethyl group. However, the increased molecular weight (due to dual benzothiazoles) may compromise bioavailability .
  • Tyrosine Kinase Inhibitor Analogs (): The compound 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide includes halogenated anilino and hydroxyethoxy groups. The hydroxyethoxy group may improve aqueous solubility but could also introduce metabolic vulnerability via oxidation .
Piperidine-Pyrimidine Hybrids** ():

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-benzothiazole-6-carboxamide incorporates a piperidinyl-pyrimidine group. The piperidine ring introduces conformational flexibility, while the pyrimidine’s trifluoromethyl and methyl groups modulate electronic properties. Such structural complexity may enhance selectivity for enzymes like kinases but could increase synthetic challenges compared to the target compound’s simpler pyridinylmethyl chain .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Inferred Properties of Key Compounds
Compound Core Structure Key Substituents logP (Estimated) Solubility (Inferred)
Target Compound Benzothiazole Trifluoromethyl, pyridin-3-ylmethyl ~3.2 Moderate
Pyrazolo[3,4-d]pyrimidine Analog () Pyrazolo-pyrimidine Trifluoromethoxy, pyridin-3-ylmethyl ~2.8 Higher
Dual Benzothiazole () Benzothiazole Dimethylaminoethyl, 4-methyl ~4.1 Low (improved via HCl salt)
Tyrosine Kinase Inhibitor () Benzothiazole Fluoro/iodo-anilino, hydroxyethoxy ~3.5 Moderate
Piperidine-Pyrimidine Hybrid () Benzothiazole Piperidinyl-pyrimidine ~3.8 Low

Key Observations :

  • The target compound’s trifluoromethyl group likely increases logP compared to the trifluoromethoxy-containing analog in .
  • The dimethylaminoethyl group in ’s compound may improve solubility via salt formation, but its dual benzothiazole system raises molecular weight.
  • Halogenation in ’s compound suggests potent target interactions but introduces synthetic complexity.

Biological Activity

N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring, a trifluoromethyl group, and a benzothiazole moiety. Its molecular formula is C15H12F3N3OSC_{15}H_{12}F_3N_3OS with a molecular weight of approximately 384.33 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Anticancer Properties

Recent studies have highlighted the compound's role as an apoptosis inducer in cancer cells. For instance, derivatives of benzothiazole with similar structures have been shown to activate procaspase-3 to caspase-3, leading to programmed cell death in cancerous cells. A notable study identified several benzothiazole derivatives that exhibited significant anticancer activity against U937 and MCF-7 cell lines, with IC50 values indicating potent efficacy .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
8jU9375.2Procaspase-3 activation
8kU9376.6Procaspase-3 activation
PAC-1U9370.1Positive control

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Studies indicate that modifications on the benzothiazole and pyridine rings can significantly influence anticancer activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency by increasing lipophilicity and facilitating better interaction with target proteins.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Trifluoromethyl groupIncreased potency
Hydroxyl groupsEnhanced solubility
Aromatic substitutionsVaried selectivity

Case Studies and Research Findings

  • Case Study on U937 Cell Line : A study evaluated the effect of this compound on U937 cells, revealing a significant increase in caspase-3 activation compared to controls . This indicates its potential as a therapeutic agent in treating hematological malignancies.
  • Comparative Analysis : In comparative studies with other benzothiazole derivatives, compounds similar in structure demonstrated varying degrees of anticancer activity, emphasizing the importance of specific functional groups in enhancing bioactivity .

Q & A

Q. What are the optimized synthetic routes for N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Benzothiazole core formation : Condensation of substituted anilines with thiourea derivatives under acidic conditions.
  • Trifluoromethyl introduction : Electrophilic substitution or radical-mediated trifluoromethylation at the 2-position of the benzothiazole ring.
  • Pyridinylmethyl coupling : Amide bond formation between the benzothiazole-6-carboxylic acid derivative and 3-(aminomethyl)pyridine using coupling reagents like HATU or EDC in DMF or THF .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Benzothiazole formationH2SO4, 110°C, 6h65–7090
TrifluoromethylationCF3I, CuI, DMF, 80°C50–5585
Amide couplingHATU, DIPEA, DMF, RT75–8098

Q. How is the compound characterized for structural confirmation?

A combination of spectroscopic and chromatographic methods is used:

  • NMR (1H/13C) : To verify substituent positions (e.g., pyridinylmethyl protons at δ 4.7–5.1 ppm; trifluoromethyl carbon at δ 120–125 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 382.08) .
  • HPLC : Assess purity (>98% for biological assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across studies?

Discrepancies in bioactivity (e.g., IC50 variations in kinase inhibition assays) may arise from:

  • Assay conditions : Differences in buffer pH, ionic strength, or ATP concentration.
  • Compound stability : Degradation in DMSO stock solutions over time; validate stability via LC-MS before assays .
  • Off-target effects : Use orthogonal assays (e.g., thermal shift assays vs. enzymatic inhibition) to confirm target engagement .

Q. How do structural modifications influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Pyridinylmethyl group : Critical for target binding; replacement with bulkier groups (e.g., benzyl) reduces potency by 10-fold .
  • Trifluoromethyl position : 2-Substitution enhances metabolic stability compared to 4- or 5-substituted analogs .
  • Benzothiazole modifications : Electron-withdrawing groups (e.g., -NO2) at the 6-position improve solubility but reduce cell permeability .

Table 2: SAR of Key Analogues

SubstituentBioactivity (IC50, nM)Solubility (µg/mL)
-CF3 (2-position)12 ± 1.58.2
-NO2 (6-position)25 ± 3.122.5
-CH3 (2-position)85 ± 9.315.7

Q. What experimental approaches elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding poses in target proteins (e.g., kinases) using software like AutoDock Vina .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
  • Kinase profiling panels : Identify off-target effects across 100+ kinases (e.g., Eurofins KinaseProfiler) .

Q. How can researchers address poor aqueous solubility in in vivo studies?

  • Formulation optimization : Use co-solvents (e.g., 10% DMSO + 20% PEG-400) or nanoemulsions .
  • Prodrug design : Introduce phosphate or ester groups at the carboxamide moiety for enhanced solubility .
  • Pharmacokinetic studies : Monitor plasma concentrations via LC-MS/MS to adjust dosing regimens .

Q. What methodologies validate target specificity in complex biological systems?

  • CRISPR/Cas9 knockout models : Confirm loss of activity in target-deficient cell lines .
  • Chemical proteomics : Use biotinylated probes to pull down interacting proteins from lysates .
  • Transcriptomic profiling (RNA-seq) : Identify downstream pathway modulation .

Methodological Notes

  • Data Contradiction Analysis : Compare batch-specific impurity profiles (HPLC) and biological replicates to rule out synthetic variability .
  • Advanced Characterization : X-ray crystallography of the compound-target complex provides atomic-level mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.